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molecular formula C13H10BrN B8787412 Benzylidene-(3-bromophenyl)-amine CAS No. 20534-67-2

Benzylidene-(3-bromophenyl)-amine

Cat. No. B8787412
M. Wt: 260.13 g/mol
InChI Key: VDPUMIMWQUCITF-UHFFFAOYSA-N
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Patent
US06225499B1

Procedure details

To a nitrogen purged 250 mL three-neck flask equipped with a mechanical stirrer, reflux condenser and septum inlet was added benzoic acid (300 mg, 2.8 mmol) and PdCl2 (25 mg). Then 3-bromoaniline (25 g, 145 mmol), benzaldehyde (4.6 g, 44 mmol) and triethylamine (80 mL) were charged. The resulting mixture was vacuum deaerated (150 torr; N2 backfill; 5×) and heated under nitrogen at reflux for one hour to form the N-benzylidene 3-aminophenylbromide.
Quantity
300 mg
Type
reactant
Reaction Step One
Name
PdCl2
Quantity
25 mg
Type
catalyst
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
4.6 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](O)(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Br:10][C:11]1[CH:12]=[C:13]([CH:15]=[CH:16][CH:17]=1)[NH2:14].C(=O)C1C=CC=CC=1.N#N>Cl[Pd]Cl.C(N(CC)CC)C>[CH:1](=[N:14][C:13]1[CH:12]=[C:11]([Br:10])[CH:17]=[CH:16][CH:15]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Name
PdCl2
Quantity
25 mg
Type
catalyst
Smiles
Cl[Pd]Cl
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
BrC=1C=C(N)C=CC1
Name
Quantity
4.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a nitrogen purged 250 mL three-neck flask
CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser and septum inlet
TEMPERATURE
Type
TEMPERATURE
Details
5×) and heated under nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for one hour
Duration
1 h

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)=NC=1C=C(C=CC1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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